molecular formula C14H17NO B1630194 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one CAS No. 938458-76-5

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one

Cat. No.: B1630194
CAS No.: 938458-76-5
M. Wt: 215.29 g/mol
InChI Key: TXXRZOKECZXFAB-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It features a piperidine ring attached to a dihydroindene moiety

Biochemical Analysis

Biochemical Properties

The compound 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one is known to interact with certain proteins in biochemical reactions. Specifically, it targets the protein serine/threonine-protein kinase B-raf . The nature of these interactions involves the compound binding to the protein, potentially influencing its function.

Cellular Effects

Given its interaction with the serine/threonine-protein kinase B-raf , it may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the serine/threonine-protein kinase B-raf . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one typically involves the reaction of 2,3-dihydro-1H-indene with piperidin-4-one under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH), yielding the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as chromium trioxide in acetic acid.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the piperidine ring or the indene moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the indene and piperidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-6-8-15(9-7-14)13-5-4-11-2-1-3-12(11)10-13/h4-5,10H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXRZOKECZXFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640821
Record name 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-76-5
Record name 1-(2,3-Dihydro-1H-inden-5-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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